molecular formula C15H12BrN3O2S2 B2442360 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide CAS No. 864858-65-1

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide

カタログ番号: B2442360
CAS番号: 864858-65-1
分子量: 410.3
InChIキー: SIORQXSMDBQMBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused tetrahydropyridine ring system, a structural motif commonly associated with kinase inhibition. Its primary research value lies in its potential as a key intermediate or a functional core structure for the development of novel therapeutic agents. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of potent and selective enzyme inhibitors. The molecular architecture, incorporating electron-withdrawing cyano and acetyl groups alongside the bi-thienyl carboxamide linkage, is engineered to engage specific biological targets through hydrogen bonding and hydrophobic interactions. A prominent research application, as indicated by its presence in patent literature, is its role in the synthesis of compounds investigated as inhibitors of protein kinases like IRAK4 . Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a validated strategy for targeting innate immune signaling pathways in oncology and inflammatory diseases . Furthermore, related molecular frameworks have been explored for other targets, suggesting its utility as a versatile template in various biochemical and pharmacological screening assays to modulate critical cellular signaling cascades.

特性

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S2/c1-8(20)19-5-4-9-10(6-17)15(23-12(9)7-19)18-14(21)11-2-3-13(16)22-11/h2-3H,4-5,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIORQXSMDBQMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide is a complex heterocyclic compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[2,3-c]pyridine core and a bromothiophene moiety, which contribute to its unique pharmacological properties. The molecular formula is C15H14BrN3O2SC_{15}H_{14}BrN_3O_2S with a molecular weight of approximately 396.26 g/mol.

The primary biological activities of this compound are linked to its interaction with specific kinases and enzymes:

  • Inhibition of JNK Kinases : The compound has been shown to selectively inhibit Jun N-terminal kinases (JNK2 and JNK3), which play critical roles in cell signaling pathways associated with inflammation and apoptosis. This inhibition leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell division and promoting apoptosis in cancer cells.
  • Anti-inflammatory Effects : N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide demonstrates significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is particularly relevant in models of neuroinflammation where it suppresses nitric oxide (NO) production in microglial cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
JNK InhibitionIC50 = 25 nM for JNK2
Cell Cycle ArrestAccumulation in G2/M phase
Anti-inflammatory (IL-6 Suppression)Significant reduction at 1 µM
Neuroprotective EffectsReduced tau hyperphosphorylation

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide resulted in significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways while concurrently inhibiting cell proliferation.
  • Neuroinflammation Models : In models of neuroinflammation induced by lipopolysaccharides (LPS), the compound effectively reduced inflammatory markers. This suggests potential therapeutic applications in neurodegenerative diseases where inflammation is a contributing factor .

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis.

  • Mechanism of Action : The compound primarily targets specific kinases such as JNK2 and JNK3. By inhibiting these kinases, it disrupts critical signaling pathways involved in cell proliferation and survival. This action leads to a significant accumulation of cells in the G2/M phase of the cell cycle, effectively halting their division.
  • Case Studies : In laboratory settings, the compound has demonstrated promising cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating its potency compared to standard treatments like doxorubicin .

2. Anti-inflammatory Properties

The compound also exhibits notable anti-inflammatory effects, which are crucial for developing therapies for various inflammatory conditions.

  • Biochemical Pathways : Research indicates that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide can inhibit enzymes involved in inflammatory pathways. This inhibition leads to reduced production of pro-inflammatory cytokines and mediators .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents like DMF or dichloromethane/ethanol mixtures (1:1) are often optimal for thienopyridine derivatives, as shown in analogous syntheses . Fractional factorial designs can minimize experimental runs while assessing interactions between parameters like reaction time and stoichiometry . Monitor purity via HPLC and adjust recrystallization solvents (e.g., acetonitrile or ethyl acetate) based on solubility profiles .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, cyano C≡N at ~2200 cm⁻¹) .
  • ¹H/¹³C NMR to verify tetrahydrothienopyridine ring conformation and bromothiophene substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation . Cross-reference with computational NMR predictions (e.g., DFT-based tools) to resolve ambiguities in complex splitting patterns .

Q. What experimental protocols ensure stability during storage and handling?

  • Methodological Answer : Conduct accelerated stability studies under varied conditions (light, humidity, temperature). Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the thiophene moiety. Use TLC or UV-Vis spectroscopy to monitor degradation products over time. Safety data for structurally similar compounds recommend PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for derivatives of this compound?

  • Methodological Answer : Apply quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and compare activation energies for competing pathways (e.g., nucleophilic substitution vs. cycloaddition). Validate with kinetic isotope effects (KIEs) or substituent-tuning experiments. ICReDD’s workflow integrates computational reaction path searches with experimental validation to resolve mechanistic disputes .

Q. What strategies are effective for designing in vitro assays to evaluate biological activity while minimizing interference from solubility limitations?

  • Methodological Answer : Pre-screen solubility in DMSO/PBS mixtures (≤1% DMSO) using nephelometry. For low-solubility compounds, employ nanoformulation (e.g., liposomal encapsulation) or use surrogate solvents like cyclodextrin complexes. Optimize assay buffers (pH 7.4, 0.01% Tween-20) to mimic physiological conditions. Include vehicle controls to isolate solvent effects .

Q. How can researchers address discrepancies in bioactivity data across different cell lines or model systems?

  • Methodological Answer : Perform meta-analysis of dose-response curves (IC₅₀/EC₅₀) across models, accounting for variables like membrane permeability (logP) and efflux pump expression (e.g., P-gp). Use CRISPR-edited isogenic cell lines to isolate genetic contributors. Cross-validate with ex vivo tissue models to confirm target engagement .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for bromothiophene-containing analogs?

  • Methodological Answer : Synthesize a focused library with systematic substitutions (e.g., replacing bromine with chlorine or methyl groups). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Pair with surface plasmon resonance (SPR) to measure real-time kinetics. Corrogate SAR trends with electrostatic potential maps (MEPs) from QM calculations .

Q. How can process parameters be scaled for pilot-scale synthesis without compromising enantiomeric purity?

  • Methodological Answer : Implement continuous flow chemistry to enhance heat/mass transfer and reduce racemization risks. Monitor enantiomeric excess (ee) via chiral HPLC at critical stages (e.g., after cyclization). Use PAT (Process Analytical Technology) tools like inline FTIR for real-time feedback .

Data Contradiction Analysis Framework

  • Example Scenario : Conflicting reports on catalytic efficiency in acetyl group transfer reactions.
    • Resolution : Compare reaction conditions (e.g., solvent dielectric constant, base strength). Replicate experiments with controlled humidity (to rule out hydrolysis). Use kinetic profiling (e.g., Eyring plots) to isolate thermodynamic vs. kinetic contributions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。